molecular formula C14H13BrN2OS B2863351 4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-37-8

4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2863351
CAS No.: 898450-37-8
M. Wt: 337.24
InChI Key: GVYVJEZUYXNKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . The synthesis process involved designing and screening these compounds against Mycobacteria .

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest is related to a class of chemicals that have shown varied biological activities, including antiviral, anticorrosive, and antimicrobial properties. These compounds' synthesis often involves the alkylation of thiouracils, indicating a chemical strategy for integrating sulfur atoms into biologically active molecules. For instance, derivatives of pyrimidin-4(3H)-one have been found to exhibit virus-inhibiting properties, specifically against the human immunodeficiency virus type 1 (HIV-1), showcasing their potential as antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004). Similarly, pyridopyrimidinone derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel, suggesting applications beyond biomedical research (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Antifungal Properties

Research into pyrimidin-2(1H)-one derivatives has also highlighted their potential as antimicrobial and antifungal agents. For example, studies on hybrid compounds containing the aminothiazol-4-yl group have revealed significant activity against various bacterial and fungal strains (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009). This suggests a promising avenue for developing new antimicrobial drugs to combat resistant pathogens.

Antitumor Activity

The structural modification of pyrimidine derivatives has also been explored for potential antitumor applications. Compounds synthesized by reacting specific pyrimidine derivatives with various substituents have shown potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017). This indicates the versatility of pyrimidine-based compounds in medicinal chemistry, offering pathways for the development of novel anticancer therapies.

Corrosion Inhibition

The application of pyrimidine derivatives extends into materials science, particularly in the field of corrosion inhibition. Pyridopyrimidinone derivatives have been evaluated for their ability to protect carbon steel against corrosion, demonstrating the multifaceted utility of these compounds (Abdallah, Shalabi, & Bayoumy, 2018). Their effectiveness as mixed-type inhibitors highlights the potential for developing safer, more environmentally friendly corrosion inhibitors.

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-6-4-9(5-7-10)8-19-13-11-2-1-3-12(11)16-14(18)17-13/h4-7H,1-3,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYVJEZUYXNKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.